molecular formula C16H16FNO2 B2952306 N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide CAS No. 1203009-15-7

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide

Cat. No.: B2952306
CAS No.: 1203009-15-7
M. Wt: 273.307
InChI Key: LCYOGAJBXRAIFV-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is a chemical compound with the molecular formula C16H16FNO2. It is known for its interesting physical and chemical properties, which have garnered attention in various scientific research fields.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-2-4-13(5-3-12)16(19)18-10-11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYOGAJBXRAIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]acetamide
  • N-ethyl-2-(4-fluorophenoxy)ethanamine
  • N-[2-(2-fluorophenoxy)ethyl]-4-phenoxybenzamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a fluorophenoxy group and a methylbenzamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}FNO2_2
  • Molecular Weight : 291.32 g/mol

The synthesis typically involves the reaction of 4-methylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine, often in the presence of bases like triethylamine to facilitate the reaction and neutralize byproducts.

This compound is believed to exert its biological effects through interaction with specific enzymes or receptors, modulating their activity. The precise pathways and molecular targets are still under investigation, but initial studies suggest potential roles in anti-inflammatory and anticancer mechanisms .

Enzyme Inhibition

One of the primary areas of research has focused on the compound's ability to inhibit various enzymes. For instance, studies have shown that it may act as an inhibitor for certain kinases involved in inflammatory pathways. The compound's structure allows it to bind effectively to these enzymes, potentially leading to reduced inflammation and tumor growth .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines, suggesting a possible application in cancer therapy. For example, it has been tested against various tumor necrosis factor alpha (TNFα)-related diseases, showing promising results in reducing TNFα release in stimulated models .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on TNFα release from stimulated whole blood samples in cynomolgus monkeys. Results indicated a significant reduction in TNFα levels, supporting its potential as an anti-inflammatory agent .
  • Preclinical Trials : In preclinical models of arthritis and endotoxemia, this compound exhibited notable efficacy in reducing inflammatory markers and improving clinical symptoms .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureKey Activity
N-[2-(4-fluorophenoxy)ethyl]acetamideSimilar base structureModerate enzyme inhibition
N-ethyl-2-(4-fluorophenoxy)ethanamineVariation in alkyl chainLower anti-inflammatory activity
N-[2-(2-fluorophenoxy)ethyl]-4-phenoxybenzamideDifferent substitution patternReduced potency against TNFα

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